molecular formula C8H3BrFNO2 B1409632 5-Bromo-2-cyano-3-fluorobenzoic acid CAS No. 1805523-28-7

5-Bromo-2-cyano-3-fluorobenzoic acid

Cat. No.: B1409632
CAS No.: 1805523-28-7
M. Wt: 244.02 g/mol
InChI Key: ZYMWLIXWBCIRLS-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-fluorobenzoic acid is a high-value, multifunctionalized benzoic acid derivative designed for advanced research and development, particularly in pharmaceutical chemistry. This compound serves as a versatile synthetic building block due to its three distinct functional handles: the bromo substituent acts as a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the introduction of complex carbon-based or heteroatom groups . The electron-withdrawing cyano group can influence the electronics of the aromatic ring and can itself be transformed into other functional groups, such as carboxylic acids or tetrazoles. The carboxylic acid can be readily converted to esters or amides, which is a common strategy to fine-tune a drug candidate's properties, including its solubility, bioavailability, and metabolic stability . This fine-tuning is essential for advancing a compound from early-stage research to preclinical and clinical trials. Researchers can leverage this trifunctional intermediate to generate diverse libraries of compounds for high-throughput screening, accelerating the identification of lead candidates for therapeutic areas such as oncology and inflammatory diseases . The specific arrangement of halogens and other substituents is critical as it can significantly influence the binding affinity and selectivity of the resulting molecules toward biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: The information presented is based on analogous compounds and general chemical principles . The specifications and data for the exact isomer "5-Bromo-2-cyano-3-fluorobenzoic acid" must be confirmed through internal analysis.

Properties

IUPAC Name

5-bromo-2-cyano-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMWLIXWBCIRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromination of 2-Cyanobenzoic Acid Derivatives

Method Overview:

This approach involves brominating a suitable benzoic acid or benzonitrile precursor to introduce the bromine atom at the 5-position, followed by nitrile formation if necessary.

Key Steps:

  • Starting Material: 2-cyanobenzoic acid or 2-chlorobenzonitrile.
  • Bromination: Use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts or under specific conditions to achieve regioselectivity.
  • Reaction Conditions: Typically performed at controlled temperatures (0-25°C) to prevent over-bromination or side reactions.

Research Findings:

  • A patent describes bromination of 2-chlorobenzonitrile with NBS in concentrated sulfuric acid, yielding 5-bromo-2-chlorobenzonitrile with high selectivity (patent CN113321577A).
  • The process benefits from the directing effect of the nitrile group, favoring substitution at the 5-position.

Data Table:

Step Reagents Conditions Yield Remarks
Bromination N-bromosuccinimide (NBS), sulfuric acid Room temp to 50°C ~85-90% High regioselectivity due to nitrile directing effect

Hydrolysis of Brominated Nitrile to Benzoic Acid Derivative

Method Overview:

Hydrolyzing the nitrile group to the corresponding carboxylic acid is achieved under alkaline conditions.

Key Steps:

  • Reagents: Sodium hydroxide or potassium hydroxide.
  • Conditions: Reflux in aqueous medium at elevated temperatures (80-120°C) for several hours.
  • Outcome: Formation of 5-bromo-2-chlorobenzoic acid or related derivatives.

Research Findings:

  • Hydrolysis of 5-bromo-2-chlorobenzonitrile yields the corresponding acid with high efficiency, especially when performed under controlled alkaline hydrolysis conditions.

Data Table:

Step Reagents Conditions Yield Remarks
Hydrolysis NaOH or KOH Reflux at 80-120°C >90% Efficient conversion of nitrile to acid

Conversion to 5-Bromo-2-cyano-3-fluorobenzoic Acid

Method Overview:

The final step involves introducing the fluorine atom at the 3-position, which can be achieved via electrophilic fluorination or nucleophilic substitution, depending on the precursor.

Research Findings:

  • A direct fluorination at the aromatic ring can be challenging; however, using fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions has been reported to selectively fluorinate aromatic compounds.
  • Alternatively, the fluorine can be introduced prior to bromination, depending on the synthetic route chosen.

Data Table:

Step Reagents Conditions Yield Remarks
Fluorination Selectfluor or NFSI Mild temperature, room temp to 50°C Variable Selectivity depends on substitution pattern

Summary of the Overall Synthetic Route

Step Starting Material Reagents Conditions Product Yield Reference
1 2-chlorobenzonitrile Bromination reagent (NBS) 0-25°C, in sulfuric acid 5-bromo-2-chlorobenzonitrile ~85-90%
2 5-bromo-2-chlorobenzonitrile NaOH or KOH Reflux, 80-120°C 5-bromo-2-chlorobenzoic acid >90%
3 5-bromo-2-chlorobenzoic acid Fluorinating reagent (Selectfluor) Room temp to 50°C 5-bromo-2-cyano-3-fluorobenzoic acid Variable

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines .

Scientific Research Applications

5-Bromo-2-cyano-3-fluorobenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the development of biochemical probes and inhibitors.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-bromo-2-cyano-3-fluorobenzoic acid and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2-cyano-3-fluorobenzoic acid Br (5), CN (2), F (3), COOH (1) C₈H₃BrFNO₂ 260.02 High reactivity (cyano group); potential pharmaceutical intermediate (inferred)
5-Bromo-2-chlorobenzoic acid Br (5), Cl (2), COOH (1) C₇H₄BrClO₂ 235.46 Widely used in agrochemical synthesis; crystalline solid
5-Bromo-3-fluoro-2-hydroxybenzoic acid Br (5), F (3), OH (2), COOH (1) C₇H₄BrFO₃ 235.01 Enhanced acidity (OH group); potential for metal chelation
3-Bromo-5-fluoro-2-nitrobenzoic acid Br (3), F (5), NO₂ (2), COOH (1) C₇H₃BrFNO₄ 280.00 Nitro group enables electrophilic substitution; explosive precursor applications
5-Bromo-2-iodobenzoic acid Br (5), I (2), COOH (1) C₇H₄BrIO₂ 326.92 Heavy halogen (I) increases molecular weight; radiopharmaceutical potential (inferred)

Key Comparative Analysis

Substituent Effects on Reactivity Cyano (CN) vs. Chloro (Cl)/Iodo (I): The cyano group in the target compound enhances electrophilicity at position 2, facilitating nucleophilic substitution or cyclization reactions. In contrast, chloro and iodo derivatives (e.g., 5-bromo-2-chlorobenzoic acid) undergo slower substitutions due to weaker leaving-group ability (Cl⁻) or steric hindrance (I) . Fluoro (F) vs. Hydroxyl (OH): Fluorine’s electronegativity increases the acidity of the benzoic acid group (pKa ~2.8 estimated) compared to hydroxyl-containing analogs (pKa ~4.5 for 5-bromo-3-fluoro-2-hydroxybenzoic acid) .

Applications in Synthesis Pharmaceutical Intermediates: The target compound’s cyano group is valuable for constructing heterocycles (e.g., triazoles or pyridines), while 5-bromo-2-chlorobenzoic acid is a proven intermediate in herbicide synthesis (e.g., sulfonylurea derivatives) . Material Science: Nitro-substituted analogs (e.g., 3-bromo-5-fluoro-2-nitrobenzoic acid) are precursors for explosives or dyes, whereas iodo derivatives may serve in radiolabeling .

Chloro and iodo analogs pose risks of halogenated byproducts, while nitro derivatives are explosive hazards .

Biological Activity

5-Bromo-2-cyano-3-fluorobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-cyano-3-fluorobenzoic acid is C8H4BrFNO2C_8H_4BrFNO_2, with a molecular weight of approximately 232.02 g/mol. The compound features a bromine atom, a cyano group (−C≡N), and a fluorine atom, which contribute to its unique reactivity and biological profile.

Property Value
Molecular FormulaC8H4BrFNO2C_8H_4BrFNO_2
Molecular Weight232.02 g/mol
Functional GroupsBromine, Cyano, Fluorine

The biological activity of 5-Bromo-2-cyano-3-fluorobenzoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen and cyano groups enhances its electrophilic properties, allowing it to modulate biochemical pathways effectively. This modulation can lead to both inhibitory and stimulatory effects on cellular processes, making it a candidate for therapeutic applications.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The cyano and fluorine substituents may enhance membrane permeability, facilitating greater antibacterial action.
  • Anticancer Properties : Some studies suggest that halogenated benzoic acids can induce apoptosis in cancer cells. The specific mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of 5-Bromo-2-cyano-3-fluorobenzoic acid on human cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, suggesting potential as an anticancer agent .
  • Antibacterial Screening : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited substantial antibacterial activity, particularly against resistant strains. This highlights its potential utility in developing new antibiotics .
  • Mechanistic Insights : Computational studies have provided insights into how the compound interacts at the molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-Bromo-2-cyano-3-fluorobenzoic acid, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
4-Cyano-3-fluorobenzoic AcidC7H4FNO2C_7H_4FNO_2Lacks bromine but retains cyano and fluoro groups
4-Bromo-2-fluorobenzoic AcidC7H4BrFNO2C_7H_4BrFNO_2Contains bromine and fluorine but lacks cyano group
6-Bromo-2-cyano-3-fluorobenzoic AcidC8H4BrFNO2C_8H_4BrFNO_2Similar halogen and cyano groups

The distinct combination of bromine, cyano, and fluorine in 5-Bromo-2-cyano-3-fluorobenzoic acid contributes to its unique reactivity profile compared to these compounds.

Q & A

Q. What are the key functional groups in 5-Bromo-2-cyano-3-fluorobenzoic acid, and how do they influence reactivity?

The compound features four functional groups:

  • Bromo (Br) : A strong electron-withdrawing group (EWG) that directs electrophilic substitution to specific positions on the aromatic ring and serves as a leaving group in cross-coupling reactions.
  • Cyano (CN) : A meta-directing EWG that enhances electrophilicity of the aromatic ring and participates in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids).
  • Fluoro (F) : An ortho/para-directing EWG that stabilizes intermediates via resonance and inductive effects, influencing regioselectivity in substitutions.
  • Carboxylic acid (COOH) : Provides acidity (pKa ~2-3) for salt formation, hydrogen bonding, and coupling reactions (e.g., amide formation).

These groups collectively enable applications in Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and heterocycle synthesis .

Q. What synthetic routes are feasible for 5-Bromo-2-cyano-3-fluorobenzoic acid?

A plausible multi-step synthesis involves:

Bromination : Introduce bromine to a pre-fluorinated benzoic acid derivative (e.g., via electrophilic substitution using Br₂/FeBr₃).

Cyanation : Replace a halogen (e.g., Cl) with CN using CuCN/KCN under Ullmann conditions.

Functional group protection : Protect the carboxylic acid (e.g., as a methyl ester) during halogenation steps to avoid side reactions.

Deprotection : Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.

Similar strategies are documented for structurally related halogenated benzoic acids, where sequential functionalization ensures regiochemical control .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized with this compound?

Key considerations for coupling with boronic acids (e.g., aryl/vinyl):

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (DMF, THF).
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate the boronic acid and activate the catalyst.
  • Temperature : 80–100°C to balance reaction rate and decomposition risks.
  • Competing reactions : Hydrodehalogenation (mitigated by excess boronic acid) or decarboxylation (controlled via pH <7).

For example, coupling with 3-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) yields biaryl derivatives for pharmaceutical intermediates .

Q. How to resolve contradictions in NMR data for derivatives (e.g., unexpected splitting patterns)?

Contradictions often arise from:

  • Fluorine coupling : ¹⁹F NMR (δ ~-110 to -120 ppm) reveals through-space interactions with adjacent protons.
  • Dynamic effects : Rotamers or hindered rotation in bulky derivatives cause peak splitting in ¹H NMR.
  • Solvent/Concentration : Aggregation in polar solvents may mask true splitting.

Q. Methodology :

  • Use 2D NMR (HSQC, HMBC) to assign signals.
  • Compare experimental data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G*).
  • Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. What strategies mitigate decomposition during storage?

Decomposition pathways (hydrolysis, decarboxylation) are minimized by:

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
  • Stabilizers : Add 1% w/w ascorbic acid to prevent oxidative degradation.
  • Formulation : Convert to stable salts (e.g., sodium or ammonium) for aqueous work .

Methodological Tables

Q. Table 1: Key Spectroscopic Signatures

Functional GroupTechniqueKey Peaks
COOH (carboxylic acid)IR2500–3300 cm⁻¹ (broad, O-H), 1680–1720 cm⁻¹ (C=O)
CN (cyano)¹³C NMRδ ~115–120 ppm
Br (bromo)XPSBinding energy ~70 eV (Br 3d)
F (fluoro)¹⁹F NMRδ ~-110 to -120 ppm

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionPurpose
CatalystPd(PPh₃)₄ (2 mol%)Facilitates oxidative addition of Br
SolventDMFEnhances solubility of polar intermediates
Temperature80°CBalances reaction rate and stability
BaseCs₂CO₃ (2 eq)Neutralizes HBr byproduct

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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